molecular formula C22H19BrN4O3 B2373758 (5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946296-02-2

(5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2373758
CAS No.: 946296-02-2
M. Wt: 467.323
InChI Key: XYMDYRQPJWDFAT-UHFFFAOYSA-N
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Description

(5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19BrN4O3 and its molecular weight is 467.323. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A novel series of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds have been synthesized, showing significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. This suggests the potential use of related compounds in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Catalysis in Aqueous Media

Substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles were synthesized and used as ligands in palladium(II) complexes. These complexes proved to be high-turnover catalysts for C-C cross-coupling reactions, demonstrating the compound's relevance in green chemistry (Bumagin et al., 2018).

Synthesis of Derivatives

Methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized from the title compound, demonstrating its utility as a precursor in synthetic organic chemistry (Prokopenko et al., 2010).

Palladium-catalysed Arylation

The compound's derivatives were used in palladium-catalyzed direct arylation, showing the potential for synthesizing a variety of heteroarenes, indicating its role in complex organic synthesis (Mokhtar et al., 2017).

Abnormal Diels–Alder Reaction

An abnormal Diels–Alder reaction of oxazoles with triazole derivatives was studied, revealing unique reactivity patterns that could be useful in developing new synthetic methodologies (Ibata et al., 1992).

Pharmacological Analysis

The structure of the compound was modified to create new derivatives for pharmacological analysis, including anti-inflammatory and anti-fungal properties, suggesting its potential in drug development (Kamble et al., 2017).

Antimicrobial Activity

The derivatives of this compound were evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some synthesized compounds displayed broad-spectrum antimicrobial activities (Bhat et al., 2016).

Properties

IUPAC Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDYRQPJWDFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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